molecular formula C8H12ClIN2 B2958009 3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole CAS No. 2226182-88-1

3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole

Cat. No.: B2958009
CAS No.: 2226182-88-1
M. Wt: 298.55
InChI Key: UOOPXZZGNDWOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloromethyl and iodo groups at positions 3 and 5, respectively, and an isobutyl group at position 1. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and iodo groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-bromo-1-(2-methylpropyl)pyrazole
  • 3-(Chloromethyl)-5-fluoro-1-(2-methylpropyl)pyrazole
  • 3-(Chloromethyl)-5-chloro-1-(2-methylpropyl)pyrazole

Uniqueness

3-(Chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and chloro analogs. The iodo group enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, influencing its pharmacokinetic properties .

Properties

IUPAC Name

3-(chloromethyl)-5-iodo-1-(2-methylpropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClIN2/c1-6(2)5-12-8(10)3-7(4-9)11-12/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPXZZGNDWOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.